molecular formula C24H16N2 B7822692 2,2'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile

2,2'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile

Cat. No.: B7822692
M. Wt: 332.4 g/mol
InChI Key: RBABXJPJIHMBBP-UHFFFAOYSA-N
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Description

2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile is an organic compound with the molecular formula C24H16N2. It is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry. This compound features a central p-phenylenediethene unit flanked by benzonitrile groups, contributing to its distinct electronic and photophysical characteristics.

Preparation Methods

The synthesis of 2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the p-phenylenediethene core: This step involves the reaction of appropriate starting materials under specific conditions to form the central p-phenylenediethene unit.

    Attachment of benzonitrile groups: The benzonitrile groups are introduced through a series of substitution reactions, often involving reagents such as cyanobenzene derivatives.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups under suitable conditions.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.

    Materials Science: Due to its electronic properties, it is studied for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe or sensor for biological applications.

    Industry: It may be used in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile exerts its effects is primarily related to its electronic structure. The conjugated system of the p-phenylenediethene core and the benzonitrile groups allows for efficient electron delocalization, which is crucial for its photophysical properties. This compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar compounds to 2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile include:

    2,2’-(vinylenedi-p-phenylene)bisbenzoxazole: This compound has a similar core structure but features benzoxazole groups instead of benzonitrile groups.

    2,2’-(2,2 diphenylethene-1,1-diyl)dithiophene: This compound has a diphenylethene core with dithiophene groups, showing different electronic properties.

The uniqueness of 2,2’-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile lies in its specific combination of the p-phenylenediethene core and benzonitrile groups, which imparts distinct electronic and photophysical characteristics compared to its analogs.

Properties

IUPAC Name

2-[2-[4-[2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABXJPJIHMBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065317
Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-39-3
Record name 2,2′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13001-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile
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